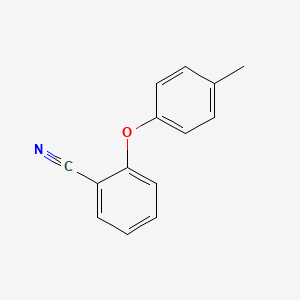

2-(4-Methylphenoxy)benzonitrile

Overview

Description

2-(4-Methylphenoxy)benzonitrile (2-MPBN) is a chemical compound of phenol and nitrile groups. It is a useful building block for the synthesis of a wide range of compounds, and is used in a variety of scientific research applications.

Scientific Research Applications

Synthetic Methods and Reactivity:

- 4-(4-methylphenoxy)benzylamine was synthesized from p-chlorobenzonitrile and p-cresol, showcasing the compound's potential in forming benzylamine derivatives under optimized conditions (Che Ming-ming, 2012).

- 2-cyano-4′-methylbiphenyl was produced through the condensation of 2-chlorobenzonitrile with a Grignard reagent, indicating the compound's role in synthesizing biphenyl derivatives (C. Qun, 2007).

- The compound's ability to undergo regiocontrolled nitrile oxide cycloadditions with allyl alcohols was highlighted, offering pathways for synthesizing isoxazoline derivatives (S. Kanemasa, M. Nishiuchi, & E. Wada, 1992).

Material Science and Photophysical Properties

Material Synthesis and Sensing Properties:

- Novel mono and ball-type metallo phthalocyanines with benzyl-substituted phthalonitriles demonstrated significant SO2 gas sensing properties, indicating the compound's relevance in developing materials with sensing capabilities (A. Yazıcı, Bakiye Sarıçiçek, A. Altındal, B. Salih, & Ö. Bekaroğlu, 2015).

- The synthesis of zinc phthalocyanine with 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups and its photophysical and photochemical properties, including solubility in organic solvents, were investigated, illustrating the compound's application in photophysical studies (D. Güngördü Solǧun, Ümit Yildiko, & M. Ağırtaş, 2022).

Environmental and Biological Applications

Environmental Impact and Biological Activity:

- The environmental fate of structurally related benzonitrile herbicides, including their microbial degradation in soil and groundwater, was reviewed, underlining the significance of understanding the compound's environmental persistence and degradation pathways (M. Holtze, S. R. Sørensen, J. Sørensen, & J. Aamand, 2008).

- The study of the cathodic synthesis of dicyanodiphenyl diselenide from phenylselenobenzonitrile emphasized the compound's role in electrochemical synthesis and its potential in creating specific diselenide derivatives (C. Degrand, C. Gautier, & M. Kharroubi, 1988).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

It is likely that the compound influences multiple pathways, given the complexity of biological systems .

Pharmacokinetics

The compound’s molecular weight (20925) suggests that it may have good bioavailability .

Result of Action

Similar compounds are known to induce a variety of effects, ranging from changes in gene expression to alterations in cellular metabolism .

Biochemical Analysis

Biochemical Properties

It is known that the thiazole ring, a component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that 2-(4-Methylphenoxy)benzonitrile could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies should aim to identify any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should aim to identify any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Properties

IUPAC Name |

2-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXMRDIYTHLABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508707 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79365-05-2 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)